![molecular formula C17H15ClN2O2 B2903463 1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide CAS No. 1101191-41-6](/img/structure/B2903463.png)
1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide
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Overview
Description
The compound “1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a nitrogen-containing cyclic structure, and a 2-chlorobenzoyl group, which is a benzene ring with a chlorine atom and a carbonyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized from reactions involving benzoyl chlorides . The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . This would provide information about the arrangement of atoms in the molecule and any interesting structural features.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reagents present. For instance, the chlorine atom on the benzoyl group could potentially be substituted in an electrophilic aromatic substitution reaction .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various organic molecules. Its structural complexity and reactivity make it suitable for constructing more complex chemical entities. For example, it can be used in the preparation of polycyclic indolinyl compounds through photo-induced reductive Heck cyclization . This process is valuable for creating compounds with potential pharmaceutical applications.
Pharmaceutical Research
In pharmaceutical research, this compound is utilized as a precursor for developing new drug candidates. Its benzoyl and carboxamide groups are particularly useful for creating molecules with potential therapeutic effects. It’s also involved in the synthesis of molecules like clotrimazole, an antifungal medication .
Electrocatalysis
While not directly used as an electrocatalyst, this compound could be modified to create ferrocene-based electrocatalysts. These are known for their excellent chemical and thermal stability and are used in energy-related systems, molecular machines, and sensing applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-chlorobenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-19-16(21)15-10-11-6-2-5-9-14(11)20(15)17(22)12-7-3-4-8-13(12)18/h2-9,15H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXABPFHNCVZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide |
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